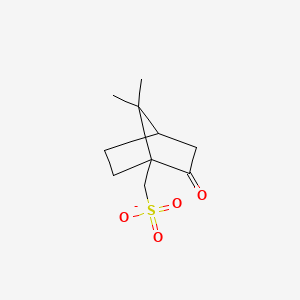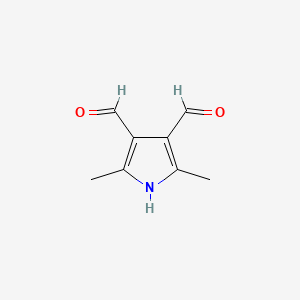![molecular formula C11H12N4OS B1225681 N-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]グアニジン CAS No. 91089-11-1](/img/structure/B1225681.png)
N-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]グアニジン
説明
Synthesis Analysis
The synthesis of 2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine derivatives often involves the formation of thiazole rings through the reaction of methoxyphenyl compounds with guanidine or related compounds. For example, the synthesis and evaluation of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles as potent antiplatelet agents highlight the versatility of these compounds. These derivatives, designed from parent compounds itazigrel and timegadine, exhibit potent inhibitory activity on malondialdehyde (MDA) production and vasodilatory activity, showcasing the structural significance of the methoxyphenyl and guanidine components in biological activities (Tanaka et al., 1994).
Molecular Structure Analysis
The molecular structure of these compounds has been studied through various methods, including X-ray diffraction and quantum chemical calculations. For instance, analysis of 2-thioxo-3N-(2-methoxyphenyl)−5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one revealed a non-planar structure, emphasizing the impact of methoxy and guanidine groups on the overall molecular configuration (Yahiaoui et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and functional versatility. The divalent N(I) character in 2-(thiazol-2-yl)guanidine, as determined through electronic structure analysis, highlights the unique reactivity patterns of these molecules, particularly in the context of tautomeric states and electron delocalization, which are critical for understanding their chemical behavior (Bhatia et al., 2012).
科学的研究の応用
多様なグアニジンの合成
この化合物は、多様なN, N'-二置換グアニジンの合成に使用できます . このワンポット法は、前例のないN-フタルイミドグアニジンを介して、最大81%の収率で多様なグアニジンへの直接的で効率的なアクセスを提供します .
生物活性
この化合物を含むチアゾール誘導体は、降圧剤、抗炎症剤、抗精神病薬、抗菌剤、抗HIV薬、催眠剤、抗アレルギー剤、鎮痛剤、抗血栓作用を有するフィブリン遺伝子受容体拮抗剤、細菌DNAジャイレースB阻害剤活性、抗腫瘍活性および細胞毒性活性など、いくつかの生物活性を有することが判明しています .
複素環の合成
この化合物中のグアニジン官能基は、複素環の合成において重要な役割を果たします . これは、有機触媒作用における貴重な足場として、および複素環の合成のための前駆体として役立ちます .
医薬品用途
この化合物を含むグアニジンは、抗うつ剤(クロミプラミン、デシプラミン)、幻覚剤およびオピオイド鎮痛剤(フェネチルアミン、コデイン、ヘロイン、モルヒネ)、および農薬など、多くの医薬品の構成要素を形成します .
アゾ染料とジチオカルバメートの合成
報告された化合物は、アゾ染料やジチオカルバメートなどの多くの化合物の合成のための重要な出発物質です .
抗酸化特性
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-4-2-7(3-5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCQUNMSNZYLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327649 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
91089-11-1 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)

![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)
![3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid](/img/structure/B1225605.png)
![2-Benzoylimino-1-(2-furanylmethyl)-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225606.png)


![7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)

![6-[Oxo-[2-[oxo-[4-(4-propan-2-ylphenyl)-1-piperazinyl]methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1225619.png)
![3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide](/img/structure/B1225620.png)

![N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225625.png)